5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Catalog No.
S2889071
CAS No.
868152-91-4
M.F
C16H9F3N2O4
M. Wt
350.253
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran...

CAS Number

868152-91-4

Product Name

5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

IUPAC Name

5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Molecular Formula

C16H9F3N2O4

Molecular Weight

350.253

InChI

InChI=1S/C16H9F3N2O4/c17-16(18,19)10-2-1-3-11(8-10)20-15(22)14-7-9-6-12(21(23)24)4-5-13(9)25-14/h1-8H,(H,20,22)

InChI Key

VEDHQUVMIKTPKP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(F)(F)F

solubility

not available

Pharmaceutical Research: Anticancer Agents

Scientific Field: Medicinal Chemistry and Pharmacology

Application Summary: Benzofuran derivatives, including 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, have been identified as compounds with significant anti-tumor activities. These compounds are being explored for their potential as anticancer agents due to their ability to inhibit the growth of various cancer cell lines.

Methods of Application: The application involves synthesizing the benzofuran compound and testing its efficacy on cancer cell lines. The synthesis process includes a cyclization condensation reaction with related precursors . The compounds are then subjected to in vitro assays to determine their cytotoxicity against specific cancer cells.

Results: The results from these studies have shown that benzofuran derivatives can exhibit strong biological activities. For instance, certain derivatives have demonstrated anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Biochemical Research: Enzyme Inhibition

Scientific Field: Biochemistry

Application Summary: Benzofuran derivatives are studied for their role as enzyme inhibitors. These compounds can interact with enzymes at the molecular level, potentially leading to the development of new drugs that target specific biochemical pathways.

Methods of Application: The method involves the use of biochemical assays to test the inhibitory effects of the benzofuran derivatives on selected enzymes. The compounds are incubated with the enzyme, and their inhibitory activity is measured through various analytical techniques such as spectrophotometry or fluorometry.

Results: Studies have found that certain benzofuran derivatives can effectively inhibit the activity of enzymes involved in disease processes, offering a pathway for drug development .

Chemical Synthesis: Novel Ring Construction

Scientific Field: Organic Chemistry

Methods of Application: One approach to constructing the benzofuran ring involves a unique free radical cyclization cascade. This method is advantageous for synthesizing polycyclic benzofuran compounds that are otherwise challenging to prepare .

Results: The outcome of these methods has been the successful synthesis of complex benzofuran ring systems with high yield and minimal side reactions, which is beneficial for further chemical exploration .

Analytical Chemistry: Chromatographic Analysis

Scientific Field: Analytical Chemistry

Application Summary: Benzofuran derivatives are analyzed using chromatographic techniques to determine their purity, quantify their presence in mixtures, and study their pharmacokinetic properties.

Methods of Application: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are employed to separate and quantify the benzofuran derivatives. These methods follow FDA guidelines for bio-analytical method validation .

Results: The chromatographic analysis has enabled the precise quantification of benzofuran derivatives in various samples, including pharmaceutical tablets, human urine, and plasma samples .

Virology: Antiviral Drug Development

Scientific Field: Virology

Application Summary: Benzofuran derivatives are being investigated for their antiviral properties, particularly against viruses like SARS-CoV-2. These compounds could serve as a basis for developing new antiviral drugs.

Methods of Application: The research involves synthesizing benzofuran derivatives and assessing their activity against viral targets such as RNA-dependent RNA polymerase (RdRp). Receptor–ligand interaction studies are conducted to evaluate the efficacy of these compounds .

Results: Some benzofuran derivatives have shown significant activity against SARS-CoV-2 RdRp, comparable to known antiviral drugs like remdesivir .

Material Science: Chemical Derivatization

Scientific Field: Material Science

Application Summary: In material science, benzofuran derivatives are used for chemical derivatization of surfaces to modify their properties for specific applications.

Methods of Application: The application involves the reaction of benzofuran derivatives with amino-functionalized model surfaces. This process results in the formation of arylaminothiocarbonylpyridinium zwitterionic salts .

Results: The derivatization has been successful in creating modified surfaces with desired properties, which can be utilized in various material science applications .

This comprehensive analysis highlights the versatility and potential of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide in scientific research across multiple fields. Each application demonstrates the compound’s utility and the promising results that have been obtained through rigorous experimental procedures.

Organocatalysis: Catalyst Development

Application Summary: The trifluoromethylphenyl motif, as found in benzofuran derivatives, is extensively used in promoting organic transformations. It serves as a key feature in the development of H-bond organocatalysts due to its ability to activate substrates and stabilize developing charges in transition states.

Methods of Application: The application involves using the benzofuran derivative as a catalyst in various organic reactions. The compound’s ability to form double hydrogen bonds allows it to stabilize transition states and facilitate reactions.

Results: The use of such motifs in organocatalysis has led to the development of efficient and selective reactions, expanding the applications of (thio)urea-based catalysts .

Agrochemical and Pharmaceutical Industries: Active Ingredient Development

Scientific Field: Agrochemistry and Pharmacology

Application Summary: Trifluoromethylpyridines, which share structural similarities with benzofuran derivatives, are key motifs in active ingredients for agrochemical and pharmaceutical products. They contribute to the protection of crops from pests and are used in several pharmaceutical and veterinary products.

Methods of Application: The synthesis of trifluoromethylpyridine derivatives and their incorporation into agrochemical and pharmaceutical formulations is the primary method of application. These compounds are evaluated for their efficacy in protecting crops and treating various conditions.

Antiviral Research: HIV Reverse Transcriptase Inhibition

Application Summary: Isatin derivatives, which are structurally related to benzofuran compounds, have shown promising antiviral activities. They are particularly effective as inhibitors of HIV reverse transcriptase.

Methods of Application: The research involves synthesizing isatin derivatives and testing their inhibitory activity against HIV reverse transcriptase. The efficacy is measured by determining the IC50 values of the compounds.

Results: Some isatin derivatives have displayed significant antiviral activities with IC50 values indicating strong inhibition of HIV reverse transcriptase, which is crucial for the development of new antiviral drugs .

Agrochemical Research: Crop Protection

Scientific Field: Agrochemistry

Application Summary: Trifluoromethylpyridines, which are structurally related to benzofuran derivatives, are extensively used in crop protection. They are key ingredients in the development of pesticides and herbicides, contributing significantly to the agricultural industry.

Methods of Application: The synthesis of trifluoromethylpyridine derivatives involves various chemical reactions, including halogenation and cross-coupling techniques. These compounds are then formulated into agrochemical products and tested for their efficacy in protecting crops from pests and diseases.

Results: The use of trifluoromethylpyridine derivatives has led to the introduction of over 20 new agrochemicals, showcasing their importance in crop protection and the potential for future applications .

Pharmaceutical Development: FDA-Approved Drugs

Scientific Field: Pharmacology

Application Summary: The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological properties such as metabolic stability and bioavailability.

Methods of Application: The development of these drugs involves the synthesis of trifluoromethyl-containing compounds followed by rigorous clinical trials to assess their safety and efficacy.

Results: Over the past 20 years, numerous drugs containing the trifluoromethyl group have been approved by the FDA, highlighting the group’s significance in drug development .

Organic Synthesis: Isoxazole Derivatives

Application Summary: Isoxazole derivatives, which can be synthesized from compounds similar to benzofuran derivatives, are valuable in organic synthesis due to their diverse applications in medicinal chemistry and material science.

Methods of Application: The synthesis of 5-trifluoromethyl isoxazoles involves denitrogenative cyclization reactions, which allow for the construction of structurally diverse isoxazole derivatives.

Results: This synthetic approach enables the facile production of 5-trifluoromethyl isoxazoles, which are useful intermediates in the synthesis of various organic compounds .

Medicinal Chemistry: Antiviral Agents

Scientific Field: Medicinal Chemistry

Application Summary: New isatin derivatives, structurally akin to benzofuran compounds, are being explored as broad-spectrum antiviral agents, with potential activities against a range of viruses.

Methods of Application: The research includes synthesizing new isatin derivatives and assessing their antiviral activities using both in vitro and in silico approaches.

5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure that combines a benzofuran moiety with a nitro group and a trifluoromethyl-substituted phenyl group. The compound's formula can be represented as C16H13F3N2O3, and it belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmaceutical development. The nitro group is often associated with various biological activities, including antimicrobial and anticancer properties.

Typical of compounds containing nitro and amide functional groups. Key reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which may alter the compound's biological activity.
  • Nucleophilic Substitution: The amide bond can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: The amide linkage can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of corresponding carboxylic acids and amines.

The biological activity of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been explored in various studies. Compounds with similar structures have shown promising results in:

  • Antimicrobial Activity: Many benzofuran derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity: Some studies suggest that compounds containing nitro groups can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
  • Anti-inflammatory Effects: Certain derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The synthesis of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves several steps:

  • Formation of Benzofuran: The initial step often includes the synthesis of the benzofuran core through cyclization reactions involving phenolic compounds.
  • Nitro Group Introduction: Nitration reactions using nitric acid can introduce the nitro group at the desired position on the benzofuran ring.
  • Trifluoromethylation: The trifluoromethyl group can be introduced via electrophilic fluorination or by using trifluoromethylating agents.
  • Amidation: Finally, the carboxylic acid derivative is converted to an amide through reaction with appropriate amine sources.

5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, this compound may serve as a lead compound for developing new drugs targeting infections or cancers.
  • Chemical Probes: It can be utilized as a chemical probe in biological research to study specific molecular interactions or pathways.
  • Agricultural Chemistry: Its antimicrobial properties may also find applications in agrochemicals for crop protection.

Interaction studies involving 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide focus on its binding affinity to various biological targets. These studies may include:

  • Protein-Ligand Binding Assays: To assess how effectively the compound binds to target proteins associated with disease pathways.
  • Cellular Uptake Studies: Investigating how well the compound penetrates cell membranes and its subsequent distribution within cells.
  • In Vivo Studies: Evaluating pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.

Several compounds share structural similarities with 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-nitrobenzofuranContains a nitro group on benzofuranSimpler structure; less lipophilic
3-methyl-5-nitrobenzofuranMethyl group additionEnhanced solubility; varied biological activity
TrifluoromethylbenzeneTrifluoromethyl substituent onlyHigh stability; used in various synthetic applications

These compounds illustrate variations in substituents that affect their chemical properties and biological activities, highlighting the uniqueness of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide due to its specific combination of functional groups and structural features.

XLogP3

4.2

Dates

Last modified: 08-17-2023

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